

An In-depth Technical Guide to the Discovery and Synthesis of AZD3229 Tosylate

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Compound of Interest		
Compound Name:	AZD3229 Tosylate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD3229, also known as NB003, is a potent and selective small-molecule inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα) kinases. Developed for the treatment of gastrointestinal stromal tumors (GIST), AZD3229 demonstrates significant activity against a wide range of primary and secondary mutations that confer resistance to existing therapies such as imatinib. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of **AZD3229 Tosylate**. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support researchers and professionals in the field of oncology drug development.

Introduction

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFR α receptor tyrosine kinases.[1][2] While the introduction of tyrosine kinase inhibitors (TKIs) like imatinib revolutionized the treatment of GIST, the development of resistance, often through secondary mutations in KIT, remains a significant clinical challenge.[2]

AZD3229 was designed to address this unmet need by potently inhibiting a broad spectrum of clinically relevant KIT and PDGFRα mutations.[3][4] Preclinical studies have demonstrated its superior potency and selectivity compared to standard-of-care agents.[3][4] This document



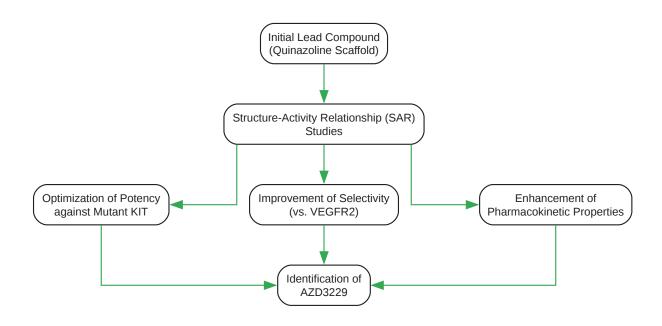
details the scientific journey of **AZD3229 Tosylate** from its discovery to its preclinical characterization.

Discovery of AZD3229

The discovery of AZD3229 stemmed from a lead optimization program focused on a quinazoline-based scaffold. The core strategy was to identify a pan-KIT mutant inhibitor with minimal activity against VEGFR2, an off-target kinase associated with hypertension, a common side effect of multi-targeted TKIs.[3]

Lead Optimization Workflow

The optimization process involved iterative medicinal chemistry efforts to enhance potency against a panel of engineered Ba/F3 cell lines expressing various KIT mutations, while simultaneously improving the selectivity and pharmacokinetic profile of the compounds.



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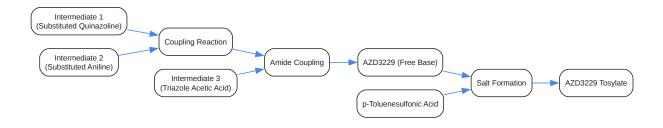
Figure 1: Lead Optimization Workflow for AZD3229.

Chemical Synthesis of AZD3229 Tosylate



The chemical synthesis of AZD3229 involves a multi-step process culminating in the formation of the final acetamide product, followed by salt formation with p-toluenesulfonic acid to yield the tosylate salt. While a detailed, step-by-step protocol for the tosylate salt formation is not fully available in the public domain, the synthesis of the free base has been described. The following represents a plausible, high-level synthetic workflow.

Representative Synthetic Scheme



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Figure 2: High-Level Synthetic Workflow for AZD3229 Tosylate.

Experimental Protocol (Representative)

Step 1: Synthesis of N-(4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetamide (Intermediate)

A mixture of 4-chloro-5-fluoro-7-(2-methoxyethoxy)quinazoline and 4-amino-N-phenylacetamide is heated in a suitable solvent such as isopropanol in the presence of a base (e.g., diisopropylethylamine) to yield the coupled intermediate.

Step 2: Synthesis of 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid (Intermediate)

This intermediate can be prepared via a click chemistry reaction between an appropriate azide precursor and 3-methyl-1-butyne, followed by oxidation of the resulting alcohol to the carboxylic acid.

Step 3: Amide Coupling to form AZD3229 (Free Base)



The quinazoline intermediate from Step 1 is coupled with the triazole acetic acid from Step 2 using standard amide bond-forming reagents (e.g., HATU, HOBt) in an appropriate solvent like DMF.

Step 4: Formation of AZD3229 Tosylate

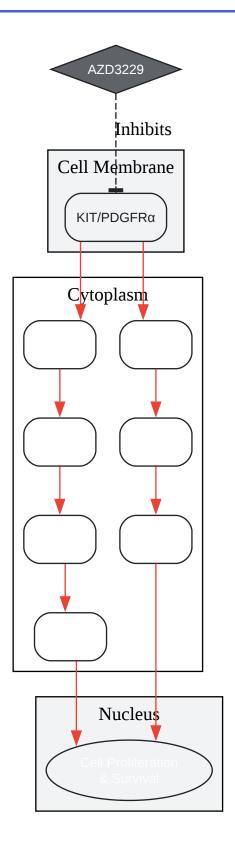
AZD3229 free base is dissolved in a suitable solvent (e.g., a mixture of acetone and water). A solution of p-toluenesulfonic acid monohydrate in the same solvent system is added. The mixture is stirred, and the resulting precipitate is collected by filtration, washed, and dried to afford **AZD3229 Tosylate**.

Mechanism of Action

AZD3229 is a potent inhibitor of KIT and PDGFRα kinase activity. In GIST, mutations in these receptors lead to their constitutive activation, driving downstream signaling pathways that promote cell proliferation and survival. AZD3229 binds to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation.

KIT/PDGFRα Signaling Pathway





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Figure 3: Simplified KIT/PDGFRα Signaling Pathway and Inhibition by AZD3229.



Preclinical Data In Vitro Potency

AZD3229 has demonstrated low nanomolar to sub-nanomolar activity against a broad range of KIT and PDGFRα mutations in various in vitro assays.[3][4]

Table 1: In Vitro Activity of AZD3229 against various KIT mutations

Cell Line / Mutation	Assay Type	IC50 / GI50 (nM)
GIST-T1 (Exon 11 del)	Cell Viability	1.9
GIST430 (Exon 11/13 mut)	Cell Viability	3.2
GIST48 (Exon 11/17 mut)	Cell Viability	6.4
Ba/F3 KIT Exon 9	Cell Viability	3.0
Ba/F3 KIT Exon 11	Cell Viability	0.5
Ba/F3 KIT Exon 17 (D816V)	Cell Viability	1.0

Data compiled from publicly available literature.[3][4]

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species have shown that AZD3229 possesses favorable properties, including good oral bioavailability.

Table 2: Pharmacokinetic Parameters of AZD3229 in Mice



Parameter	Value
Dose (oral)	10 mg/kg
Cmax	~1.5 µM
Tmax	~1 hour
AUC	~4 μM·h
Oral Bioavailability	>90%

Data are approximate and compiled from publicly available literature.

In Vivo Efficacy

In GIST patient-derived xenograft (PDX) models, AZD3229 has been shown to cause durable inhibition of KIT signaling, leading to tumor regression at well-tolerated doses.[3]

Experimental Protocols (Representative)

The following are representative protocols based on methods described in the literature for the evaluation of compounds like AZD3229.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Plate GIST cells in 96-well plates at a density of 5,000-10,000 cells per well
 and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of AZD3229 Tosylate (e.g., 0.1 nM to 10 μM) for 72 hours.
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.



 Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) using nonlinear regression analysis.

In Vivo GIST Xenograft Study

- Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
- Tumor Implantation: Subcutaneously implant GIST cell lines or patient-derived tumor fragments into the flanks of the mice.
- Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
- Treatment: Randomize mice into vehicle control and AZD3229 Tosylate treatment groups.
 Administer the compound orally, once or twice daily, at specified doses.
- Monitoring: Measure tumor volume and body weight 2-3 times per week.
- Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
- Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of target engagement (e.g., Western blot for phosphorylated KIT).

Clinical Development

AZD3229 (NB003) is currently being evaluated in a Phase 1 clinical trial (NCT04936178) in patients with advanced malignancies, including GIST.[5] This study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of the compound.

Conclusion

AZD3229 Tosylate is a promising, potent, and selective pan-KIT/PDGFRα inhibitor with a preclinical profile that supports its clinical development for the treatment of GIST. Its ability to target a wide range of resistance mutations addresses a critical unmet need in this patient population. The ongoing clinical evaluation will be crucial in determining its ultimate therapeutic potential.



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